ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The molecule features a cyclohexylcarbamoyl-methyl substituent at position 3, a methyl group at position 5, and an ethyl carboxylate ester at position 4. This structural motif is common in medicinal chemistry due to the pharmacological versatility of thienopyrimidines, which often exhibit anticancer, antimicrobial, or kinase-inhibitory properties.
The presence of nine hydrogen bond acceptors and one donor further indicates its capacity for intermolecular interactions, which may influence biological activity.
Properties
IUPAC Name |
ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-25-18(24)15-11(2)14-16(26-15)19-10-21(17(14)23)9-13(22)20-12-7-5-4-6-8-12/h10,12H,3-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCWFDNDUYKMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Carbamoyl Group: The cyclohexylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with an activated ester or acid chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]Pyrimidine Derivatives
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs:
*Estimated using similar substituent contributions.
†Ferrocene’s hydrophobicity increases logP.
‡Higher logP due to aromatic and alkyl groups.
Key Observations:
- Substituent Effects on Lipophilicity : The cyclohexylcarbamoyl group in K285-0162 contributes to its higher logP (5.215) compared to the furan-containing analog (logP ~3.1).
- Hydrogen Bonding : The target compound’s nine hydrogen bond acceptors (vs. 5–6 in others) may enhance solubility and target binding.
Crystallographic and Conformational Analysis
- Molecular Conformation : The crystal structure of a related thiazolopyrimidine () revealed a puckered pyrimidine ring and dihedral angles influencing packing interactions. Such data could predict the target compound’s solid-state behavior.
- Hydrogen Bond Networks : highlights the role of hydrogen bonds in stabilizing molecular aggregates, a factor critical for crystallization and solubility.
Biological Activity
Ethyl 3-[(cyclohexylcarbamoyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered interest for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. Recent studies have successfully synthesized various derivatives, including the compound , demonstrating its structural versatility and potential for biological applications .
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. In a study evaluating over 60 human tumor cell lines, compounds similar to this compound showed promising growth inhibition. Notably, some derivatives exhibited better activity than the standard chemotherapy drug 5-fluorouracil .
Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) | Comparison to 5-FU |
|---|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 | 7-fold better |
| Compound 23 | 67.7 | 6.6 | 100 | 4-fold better |
The compounds demonstrated selective targeting of cancer cells through inhibition of the dihydrofolate reductase (DHFR) enzyme, crucial for nucleotide synthesis in rapidly dividing cells .
The mechanism by which thieno[2,3-d]pyrimidines exert their effects includes:
- Inhibition of DHFR : Compounds like this compound have been shown to inhibit DHFR with an IC50 comparable to methotrexate .
- Induction of Apoptosis : The compound induces apoptosis in tumor cells by increasing the levels of caspases involved in programmed cell death .
- Cell Cycle Arrest : Studies indicate that it can cause G2/M phase arrest in cancer cells, further contributing to its antitumor efficacy .
Case Studies
A notable study involved evaluating a series of thieno[2,3-d]pyrimidine derivatives for their antiproliferative effects against various cancer cell lines. The findings highlighted that certain modifications to the chemical structure significantly enhanced biological activity against breast cancer cell lines such as T-47D .
Table 2: Cytotoxicity Against Breast Cancer Cell Lines
| Compound | % Inhibition (T-47D) |
|---|---|
| Compound VIb | 94.7% |
| Compound IIIa | 83.1% |
| Compound IIIb | 71.7% |
These results underscore the potential for developing new anticancer agents based on the thieno[2,3-d]pyrimidine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
